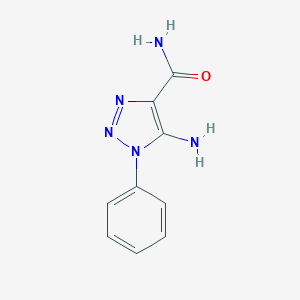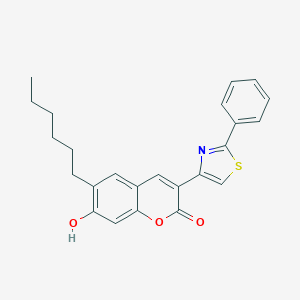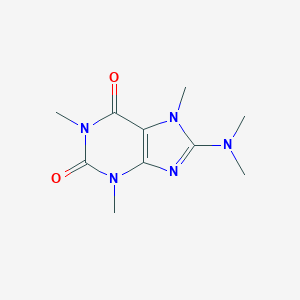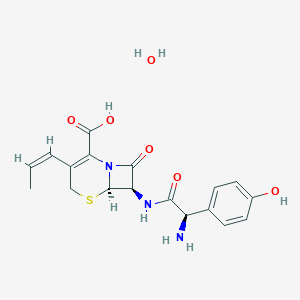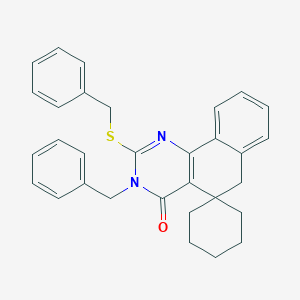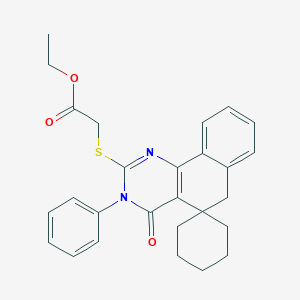![molecular formula C26H22BrNO4 B188502 ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate CAS No. 4608-97-3](/img/structure/B188502.png)
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BRD7929 and is used as a chemical probe to study the biological mechanisms of various diseases.
Mécanisme D'action
BRD7929 inhibits the activity of bromodomain-containing proteins by binding to the bromodomain pocket. This binding prevents the proteins from interacting with acetylated lysine residues on histones, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases.
Effets Biochimiques Et Physiologiques
BRD7929 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BRD7929 has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD7929 in lab experiments is that it is a specific inhibitor of bromodomain-containing proteins. This specificity allows researchers to study the effects of inhibiting these proteins on disease progression. However, one limitation of using BRD7929 is that it may not be effective in all disease models. Additionally, the synthesis of BRD7929 is complex and may not be accessible to all researchers.
Orientations Futures
There are several future directions for research involving BRD7929. One direction is to investigate the role of bromodomain-containing proteins in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to identify potential therapeutic targets for diseases that are associated with dysregulated gene expression. Additionally, researchers can explore the use of BRD7929 in combination with other drugs to enhance its therapeutic potential.
Méthodes De Synthèse
BRD7929 can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 5-bromo-1-indole-3-carboxylic acid with thionyl chloride to form 5-bromo-1-indole-3-carbonyl chloride. This intermediate is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form 5-bromo-2-methyl-1H-indole-3-carbonyl chloride. The final step involves the reaction of ethyl benzyl ether with 5-bromo-2-methyl-1H-indole-3-carbonyl chloride to produce BRD7929.
Applications De Recherche Scientifique
BRD7929 is used as a chemical probe to study the biological mechanisms of various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are associated with various diseases, such as cancer, inflammation, and neurological disorders. BRD7929 has been used in several studies to investigate the role of bromodomain-containing proteins in disease progression and to identify potential therapeutic targets.
Propriétés
Numéro CAS |
4608-97-3 |
|---|---|
Nom du produit |
ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate |
Formule moléculaire |
C26H22BrNO4 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
ethyl 1-benzyl-5-(3-bromobenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H22BrNO4/c1-3-31-26(30)24-17(2)28(16-18-8-5-4-6-9-18)23-13-12-21(15-22(23)24)32-25(29)19-10-7-11-20(27)14-19/h4-15H,3,16H2,1-2H3 |
Clé InChI |
KGWHUJWJZXCMHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



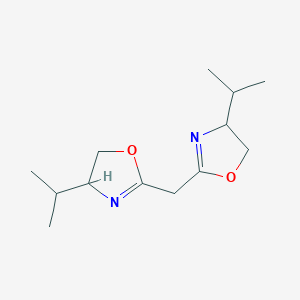
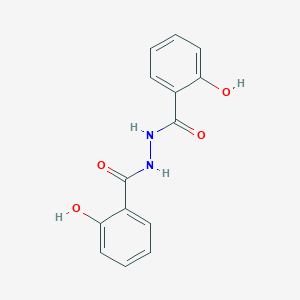

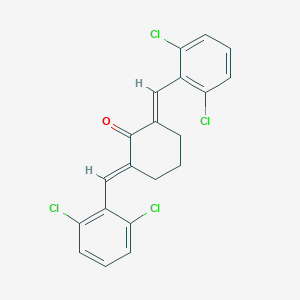
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
